molecular formula C9H6BrNOS B1438339 4-(2-Bromophenyl)-2,3-dihydro-1,3-thiazol-2-one CAS No. 1095231-39-2

4-(2-Bromophenyl)-2,3-dihydro-1,3-thiazol-2-one

Cat. No.: B1438339
CAS No.: 1095231-39-2
M. Wt: 256.12 g/mol
InChI Key: FMQWFFQPHDOTDH-UHFFFAOYSA-N
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Description

4-(2-Bromophenyl)-2,3-dihydro-1,3-thiazol-2-one is a heterocyclic organic compound that features a thiazole ring fused with a bromophenyl group

Biochemical Analysis

Biochemical Properties

4-(2-Bromophenyl)-2,3-dihydro-1,3-thiazol-2-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . The inhibition of acetylcholinesterase by this compound leads to an accumulation of acetylcholine, affecting neurotransmission and potentially offering therapeutic benefits for neurodegenerative diseases.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage . Additionally, it affects gene expression by altering the transcriptional activity of specific genes involved in oxidative stress response and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with acetylcholinesterase, leading to enzyme inhibition . This interaction involves the formation of a stable complex between the compound and the enzyme’s active site, preventing the breakdown of acetylcholine. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in gene transcription and protein synthesis.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound exhibits moderate stability under standard laboratory conditions, with a gradual degradation over time . Long-term exposure to this compound has been associated with sustained oxidative stress and cellular damage, highlighting the importance of monitoring its effects over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function by inhibiting acetylcholinesterase and increasing acetylcholine levels . At higher doses, this compound can induce toxicity, leading to adverse effects such as neurotoxicity, oxidative stress, and organ damage. These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound undergoes biotransformation through phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . The metabolites of this compound can further interact with cellular components, influencing metabolic flux and altering metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cellular membranes and accumulate in various tissues, including the brain, liver, and kidneys . The distribution of this compound is influenced by its lipophilicity, which facilitates its passage through lipid bilayers and interaction with intracellular targets.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. The localization of this compound within subcellular compartments influences its biochemical activity and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromophenyl)-2,3-dihydro-1,3-thiazol-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromobenzaldehyde with thiourea under acidic conditions to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromophenyl)-2,3-dihydro-1,3-thiazol-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced to form different derivatives, which can be useful in further chemical modifications.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

4-(2-Bromophenyl)-2,3-dihydro-1,3-thiazol-2-one has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenyl)-2,3-dihydro-1,3-thiazol-2-one
  • 4-(2-Chlorophenyl)-2,3-dihydro-1,3-thiazol-2-one
  • 4-(2-Fluorophenyl)-2,3-dihydro-1,3-thiazol-2-one

Uniqueness

4-(2-Bromophenyl)-2,3-dihydro-1,3-thiazol-2-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets. Additionally, the specific positioning of the bromine atom on the phenyl ring can affect the compound’s electronic properties and its overall stability.

Properties

IUPAC Name

4-(2-bromophenyl)-3H-1,3-thiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNOS/c10-7-4-2-1-3-6(7)8-5-13-9(12)11-8/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQWFFQPHDOTDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=O)N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2-Bromophenyl)-2,3-dihydro-1,3-thiazol-2-one
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4-(2-Bromophenyl)-2,3-dihydro-1,3-thiazol-2-one
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4-(2-Bromophenyl)-2,3-dihydro-1,3-thiazol-2-one
Reactant of Route 4
4-(2-Bromophenyl)-2,3-dihydro-1,3-thiazol-2-one
Reactant of Route 5
4-(2-Bromophenyl)-2,3-dihydro-1,3-thiazol-2-one
Reactant of Route 6
4-(2-Bromophenyl)-2,3-dihydro-1,3-thiazol-2-one

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